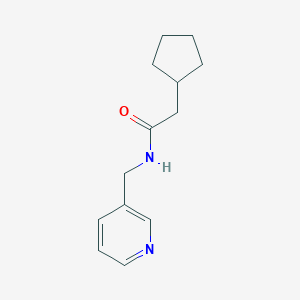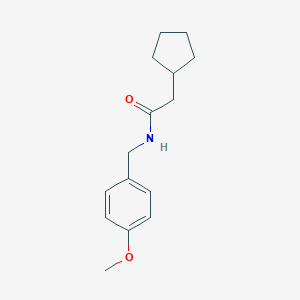
2-cyclopentyl-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(4-methoxybenzyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive-enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
2-cyclopentyl-N-(4-methoxybenzyl)acetamide modulates the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound improves the efficiency of synaptic transmission and enhances the ability of neurons to form new connections.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the regulation of cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. Additionally, this compound has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is that it has a relatively long half-life, which allows for sustained cognitive-enhancing effects. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-(4-methoxybenzyl)acetamide. One area of focus is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of focus is the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which may improve its solubility and bioavailability. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is a complex process that involves several steps. The first step is the reaction of 4-methoxybenzylamine with cyclopentanone to form 2-cyclopentyl-4-methoxybenzylamine. This intermediate is then reacted with acetic anhydride to form this compound. The overall yield of this process is approximately 20%.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(4-methoxybenzyl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. This compound has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, ADHD, and schizophrenia.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-8-6-13(7-9-14)11-16-15(17)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,16,17) |
Clave InChI |
CXKQUFOWCPSQCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)CC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



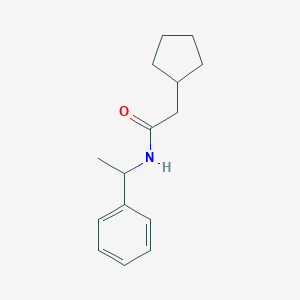

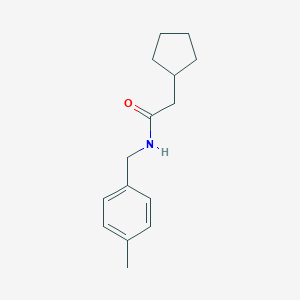
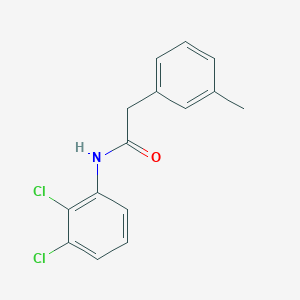
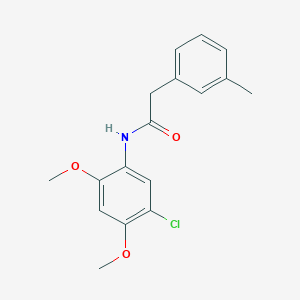

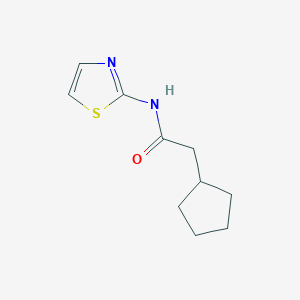
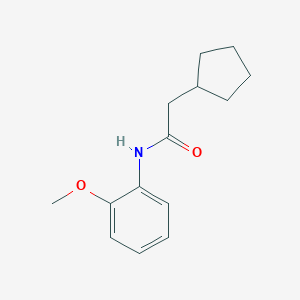
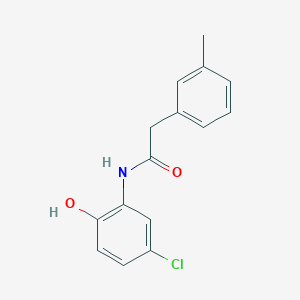
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



